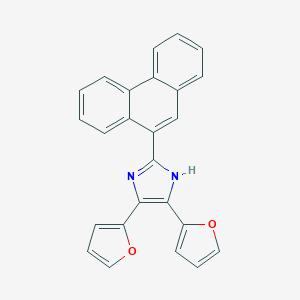![molecular formula C20H24ClN3O2 B288939 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and apoptosis. Studies have shown that 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone can inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It can also inhibit the activation of AKT and ERK, two signaling pathways involved in cell proliferation and survival. Furthermore, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been shown to induce apoptosis by activating caspase-3 and PARP, two proteins involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. Studies have also shown that 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has several advantages for lab experiments, including its high potency and selectivity. It is also stable under various conditions and can be easily synthesized in large quantities. However, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the potential use of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone in combination with other drugs for the treatment of various diseases. Furthermore, the study of the pharmacokinetics and pharmacodynamics of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone could provide valuable insights into its potential therapeutic applications. Finally, the investigation of the potential use of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone in the treatment of rare diseases could also be an area of future research.
Conclusion
In conclusion, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone involves a multi-step process that includes the reaction of 2-nitro-1-naphthol with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with 2-chloroethylpiperazine and sodium hydride. The final step involves the reaction of the intermediate product with acetic anhydride to produce 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C20H24ClN3O2 |
|---|---|
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
1-[4-(2-chloroethyl)piperazin-1-yl]-2-[4-(dimethylamino)naphthalen-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C20H24ClN3O2/c1-22(2)18-8-7-17(15-5-3-4-6-16(15)18)19(25)20(26)24-13-11-23(10-9-21)12-14-24/h3-8H,9-14H2,1-2H3 |
InChI-Schlüssel |
BLWROQFQQQCYBU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CCCl |
Kanonische SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)


![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)


![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)

